

A Technical Guide to Salmeterol-d3: Commercial Availability and Scientific Applications

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Compound of Interest

Compound Name: Salmeterol-d3

Cat. No.: B020994

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Salmeterol-d3**, a deuterated analog of the long-acting β_2 -adrenergic receptor agonist, Salmeterol. This guide covers its commercial availability, product specifications, and its critical role as an internal standard in pharmacokinetic and bioanalytical studies. Detailed experimental methodologies for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a discussion of the signaling pathway of its non-deuterated counterpart, Salmeterol.

Commercial Suppliers and Availability

Salmeterol-d3 is readily available from a variety of commercial suppliers specializing in reference standards and isotopically labeled compounds. Researchers can procure this compound for use in a range of laboratory applications, primarily as an internal standard for the quantitative analysis of Salmeterol in biological matrices.^{[1][2][3][4]} The table below summarizes the offerings from several key suppliers.

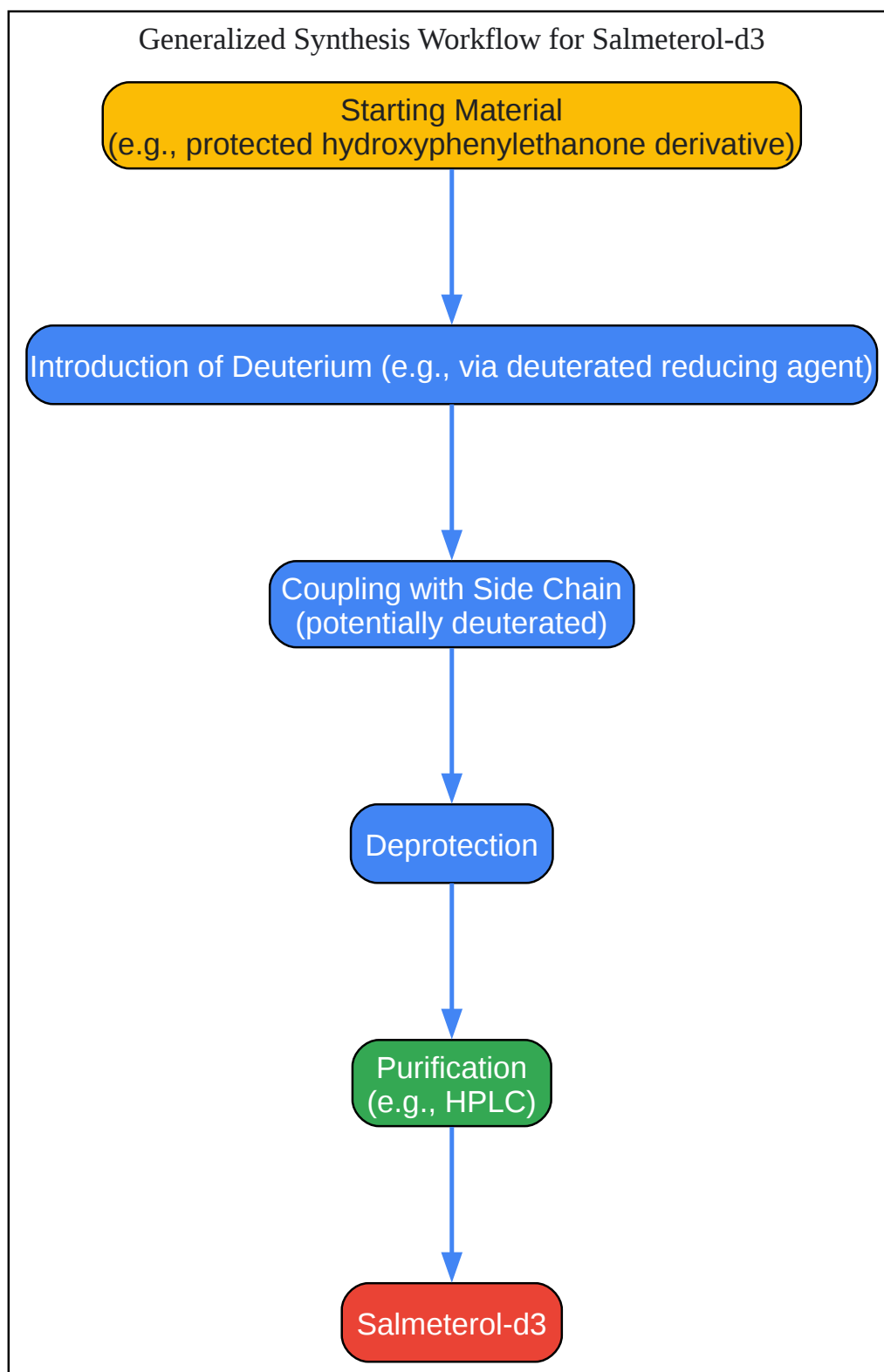
Supplier	Product Name	CAS Number	Molecular Formula	Purity	Available Quantities
Veeprho	Salmeterol-D3	497063-94-2	C25H34D3N O4	High Purity (details available upon request)	Inquire for details
Cayman Chemical	Salmeterol-d3	497063-94-2	C25H34D3N O4	≥99% deuterated forms (d1-d3)	1 mg, 5 mg, 10 mg
BOC Sciences	(±)-Salmeterol-d3 Xinafoate	497063-94-2 (base)	C25H34D3N O4 · C11H8O3	95% by HPLC; 98% atom D	Inquire for details
Simson Pharma Limited	Salmeterol-D3	497063-94-2	C25H34D3N O4	High Quality with Certificate of Analysis	Inquire for details
Fisher Scientific (CDN Isotopes)	(±)-Salmeterol-d3	Not specified	Not specified	Not specified	0.005 g, 0.01 g
Pharmaffiliates	Salmeterol-d3	497063-94-2	C25H34D3N O4	High Purity	Inquire for details
Expert Synthesis Solutions	Salmeterol-D3	497063-94-2	C25H34D3N O4	97.2% by HPLC; 99% atom D	10 mg, 25 mg, 50 mg, 100 mg
Acanthus Research	Salmeterol-D3	497063-94-2	C25H34D3N O4	Not specified	100 mg
Aquigen Bio Sciences	Salmeterol D3	497063-94-2	Not specified	High-quality reference standard	Inquire for details
LGC Standards	Salmeterol-d3	497063-94-2	C25H34D3N O4	>95% (HPLC)	10 mg

MedchemExpress	Salmeterol-d3 xinafoate	Not specified	Not specified	Not specified	Inquire for details
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Synthesis and Characterization

While detailed proprietary synthesis methods are not publicly disclosed by commercial suppliers, a plausible synthetic route for **Salmeterol-d3** can be conceptualized based on established organic chemistry principles and published methods for the synthesis of Salmeterol and other deuterated compounds.^{[5][6]} The introduction of deuterium atoms is typically achieved by using deuterated reagents at specific steps in the synthesis.

A generalized workflow for the synthesis of **Salmeterol-d3** is depicted below. This would likely involve the use of a deuterated reducing agent to introduce deuterium at the benzylic alcohol position and potentially deuterated building blocks for the side chain.



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Caption: A generalized workflow for the chemical synthesis of **Salmeterol-d3**.

Upon synthesis, **Salmeterol-d3** undergoes rigorous purification, typically by High-Performance Liquid Chromatography (HPLC), to ensure high chemical and isotopic purity.[7][8]

Characterization and quality control are performed using a suite of analytical techniques, including:

- Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the deuterium labels.
- High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

A Certificate of Analysis (CoA) accompanying the product provides detailed information on the identity, purity, and isotopic enrichment of the specific batch.[2][9]

Application in Quantitative Bioanalysis: An Experimental Protocol

The primary application of **Salmeterol-d3** is as an internal standard in the quantification of Salmeterol in biological samples, such as plasma, using LC-MS/MS.[1][10][11][12][13] The stable isotope-labeled internal standard co-elutes with the analyte but is distinguished by its higher mass, allowing for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Below is a detailed, representative protocol for the extraction and LC-MS/MS analysis of Salmeterol from human plasma.

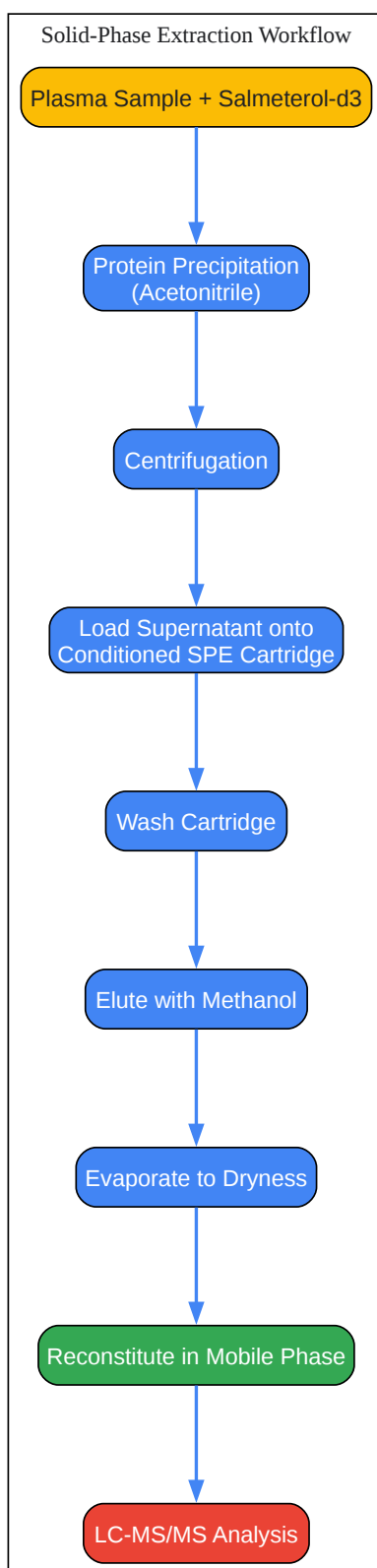
Materials and Reagents

- Salmeterol and **Salmeterol-d3** reference standards
- Human plasma (with K2EDTA as anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid-Phase Extraction (SPE)

- Spiking: To 200 μ L of human plasma, add a known concentration of **Salmeterol-d3** (internal standard). For calibration standards and quality control samples, add the appropriate concentrations of Salmeterol.
- Precipitation: Add 400 μ L of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute the analyte and internal standard with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the mobile phase.



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Caption: A typical solid-phase extraction workflow for plasma samples.

LC-MS/MS Conditions

- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate Salmeterol from endogenous plasma components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Salmeterol: Precursor ion (Q1) m/z \rightarrow Product ion (Q3) m/z (specific transitions to be optimized).
 - **Salmeterol-d3**: Precursor ion (Q1) m/z \rightarrow Product ion (Q3) m/z (specific transitions to be optimized, typically +3 Da compared to Salmeterol).

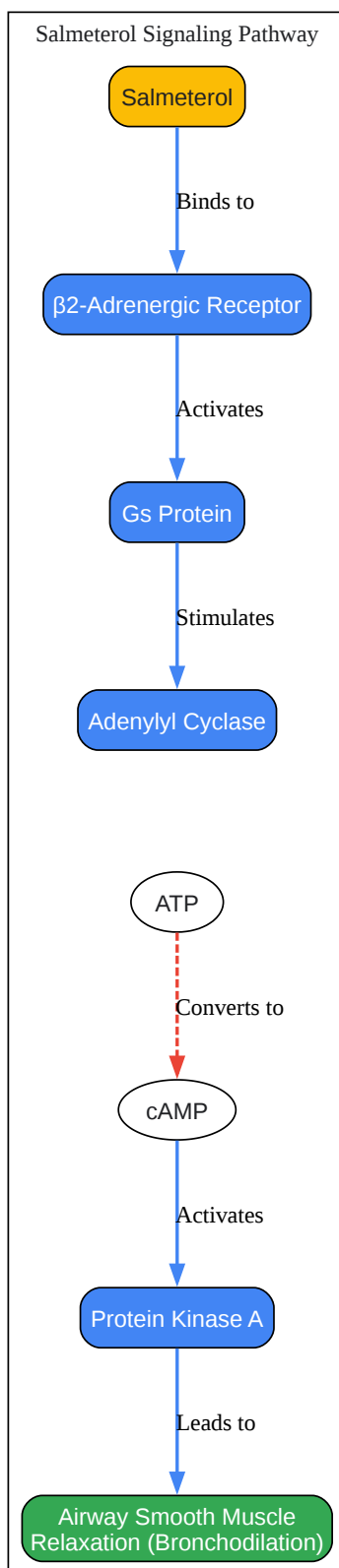
Mechanism of Action of Salmeterol

Salmeterol is a long-acting β 2-adrenergic receptor agonist (LABA).^{[14][15]} Its therapeutic effect in asthma and chronic obstructive pulmonary disease (COPD) is mediated through its interaction with β 2-adrenergic receptors in the smooth muscle of the airways.

The binding of Salmeterol to the β 2-adrenergic receptor activates a Gs protein, which in turn stimulates adenylyl cyclase.^[16] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).^[16] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then

phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle, leading to bronchodilation.[\[16\]](#)

The long duration of action of Salmeterol is attributed to its high lipophilicity, allowing it to remain in the vicinity of the β 2-adrenergic receptor for an extended period.[\[14\]](#)



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Caption: The signaling pathway of Salmeterol leading to bronchodilation.

In addition to its primary bronchodilatory effect, Salmeterol has also been shown to modulate inositol-phosphate signaling in human airway smooth muscle cells and can influence the expression of certain receptors.[17] Furthermore, in combination with corticosteroids like fluticasone, it can enhance the suppression of inflammatory responses.[18]

This technical guide provides a foundational understanding of **Salmeterol-d3** for researchers and professionals in drug development. For specific applications, it is recommended to consult the technical documentation provided by the respective suppliers and relevant scientific literature.

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